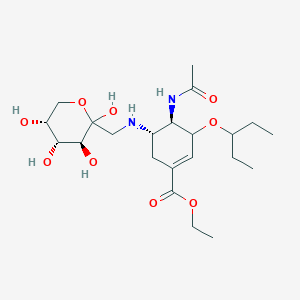
5-Hydroxyfraxetin 8-beta-D-Glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxyfraxetin 8-beta-D-Glucoside is a derivative of Fraxetin, a coumarin compound known for its antioxidant and anti-inflammatory properties. This compound is also recognized for its protective effects against hyperuricemia and renal dysfunction. The molecular formula of this compound is C16H18O11, and it has a molecular weight of 386.31 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxyfraxetin 8-beta-D-Glucoside typically involves the glycosylation of Fraxetin. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often employs glycosyltransferases, which transfer a glucose moiety to the hydroxyl group of Fraxetin under mild conditions. Chemical glycosylation, on the other hand, involves the use of glycosyl donors and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may utilize biotechnological approaches, such as the use of genetically engineered microorganisms to produce glycosyltransferases. These enzymes can then be used to catalyze the glycosylation of Fraxetin on a large scale .
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxyfraxetin 8-beta-D-Glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Applications De Recherche Scientifique
5-Hydroxyfraxetin 8-beta-D-Glucoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the properties of glycosides.
Biology: The compound’s antioxidant and anti-inflammatory properties make it a subject of interest in biological studies, particularly in understanding cellular protection mechanisms.
Medicine: Research has shown its potential in protecting against hyperuricemia and renal dysfunction, making it a candidate for therapeutic applications.
Industry: Its antioxidant properties are explored for use in food preservation and cosmetics.
Mécanisme D'action
The mechanism of action of 5-Hydroxyfraxetin 8-beta-D-Glucoside involves its antioxidant and anti-inflammatory activities. It scavenges reactive oxygen species (ROS) and inhibits the production of pro-inflammatory cytokines. The compound targets molecular pathways involved in oxidative stress and inflammation, thereby exerting its protective effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fraxetin: The parent compound of 5-Hydroxyfraxetin 8-beta-D-Glucoside, known for its antioxidant properties.
Esculetin: Another coumarin derivative with similar antioxidant and anti-inflammatory activities.
Scopoletin: A coumarin compound with comparable biological activities.
Uniqueness
This compound is unique due to its glycosylated structure, which enhances its solubility and bioavailability compared to its parent compound, Fraxetin. This modification also contributes to its distinct protective effects against hyperuricemia and renal dysfunction.
Propriétés
Formule moléculaire |
C16H18O11 |
|---|---|
Poids moléculaire |
386.31 g/mol |
Nom IUPAC |
5,7-dihydroxy-6-methoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
InChI |
InChI=1S/C16H18O11/c1-24-14-8(19)5-2-3-7(18)26-13(5)15(12(14)23)27-16-11(22)10(21)9(20)6(4-17)25-16/h2-3,6,9-11,16-17,19-23H,4H2,1H3/t6-,9-,10+,11-,16+/m1/s1 |
Clé InChI |
SAONJKZTLRDZIS-ZFQONWCHSA-N |
SMILES isomérique |
COC1=C(C(=C2C(=C1O)C=CC(=O)O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
SMILES canonique |
COC1=C(C(=C2C(=C1O)C=CC(=O)O2)OC3C(C(C(C(O3)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Rhodium,bis(acetonitrile)tetrakis[m-[methyl 2-(oxo-ko)-4-oxazolidinecarboxylato-kn3]]di-,(rh-rh),stereoisomer(9ci)](/img/structure/B13837829.png)
![5-[(2-Chlorophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridinium Bromide](/img/structure/B13837830.png)

![3-(4,5-Dihydro-1-[(methyl-d3)-1H-pyrrol-2-yl)]pyridine; 3-[4,5-Dihydro-1-(methyl-d3)pyrrol-2-yl]pyridine; N-Methylmyosmine-d3](/img/structure/B13837839.png)
![2-(3-(1-Oxo-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)propyl)isoindoline-1,3-dione](/img/structure/B13837841.png)
![(4S)-4-[[2-[4-(dimethylamino)-1-[3-[2-(dimethylamino)ethyl]-5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-2-yl]butyl]-3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B13837853.png)





